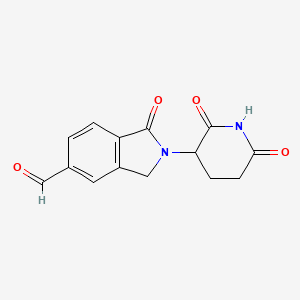![molecular formula C9H16ClNO2 B13452812 ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6S)-5-azaspiro[24]heptane-6-carboxylate hydrochloride is a spirocyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethyl ester and hydrochloride functionalities. One common synthetic route starts with the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then esterified using ethyl chloroformate under basic conditions to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the spirocyclic ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, making it a valuable tool in drug design. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-thiaspiro[3,3]heptane hydrochloride: Another spirocyclic compound with potential biological activity.
Thiazolidine derivatives: Five-membered heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological properties.
Uniqueness
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of an ethyl ester group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(3-4-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
VPGLOBJSPJAYCW-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC2)CN1.Cl |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


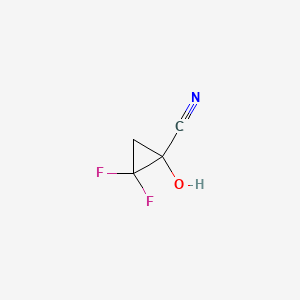
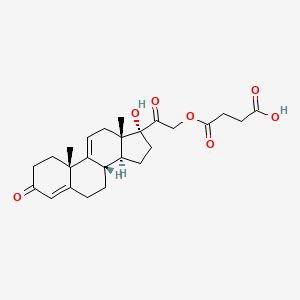
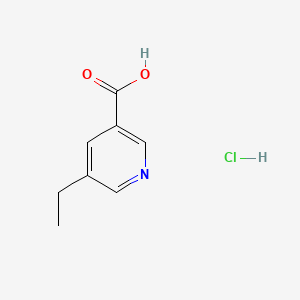
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
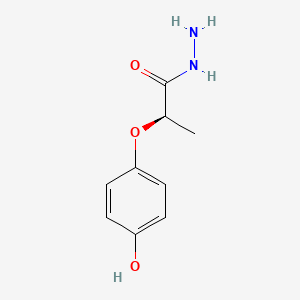

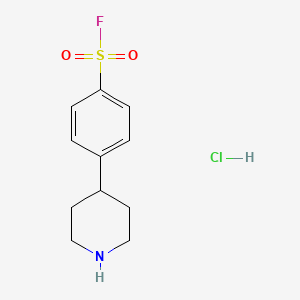

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
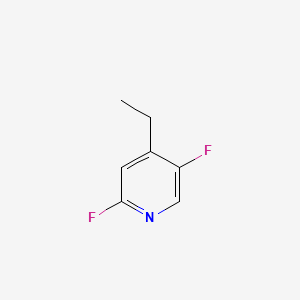
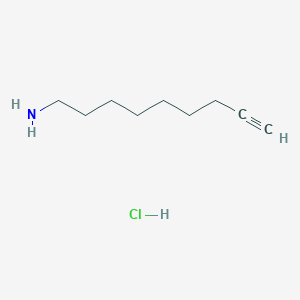
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)

